4-Chloro-3,5-dimethoxybenzaldehyde

説明

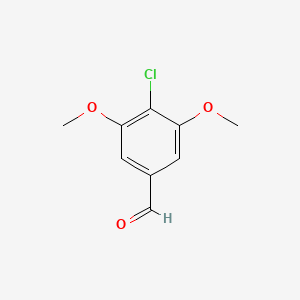

4-Chloro-3,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by a chloro group at the 4-position and methoxy groups at the 3- and 5-positions on the aromatic ring. It has been isolated from fungal species such as Hericium erinaceum and demonstrates notable antimicrobial activity . The compound is a crystalline solid with a melting point reported as 165–167°C (conflictingly noted as 118–120°C in parentheses in ) . Its bioactivity and natural occurrence make it a subject of interest in pharmaceutical and synthetic chemistry.

特性

IUPAC Name |

4-chloro-3,5-dimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEZQOCVTNORJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)OC)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297726 | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56518-48-0 | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 167 °C | |

| Record name | 4-Chloro-3,5-dimethoxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-chloro-3,5-dimethoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the desired aldehyde . Another method involves the Vilsmeier-Haack reaction, where 4-chloro-3,5-dimethoxytoluene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to produce the aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .

化学反応の分析

Types of Reactions

4-Chloro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Oxidation: 4-Chloro-3,5-dimethoxybenzoic acid

Reduction: 4-Chloro-3,5-dimethoxybenzyl alcohol

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

4-Chloro-3,5-dimethoxybenzaldehyde is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic chemistry.

Reactions Involving this compound

- Oxidation : Can be oxidized to form 4-chloro-3,5-dimethoxybenzoic acid.

- Reduction : The aldehyde group can be reduced to yield 4-chloro-3,5-dimethoxybenzyl alcohol.

- Substitution Reactions : The methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

| Reaction Type | Product | Reagents Used |

|---|---|---|

| Oxidation | 4-Chloro-3,5-dimethoxybenzoic acid | KMnO4, CrO3 |

| Reduction | 4-Chloro-3,5-dimethoxybenzyl alcohol | NaBH4, LiAlH4 |

| Substitution | Various substituted benzaldehyde derivatives | Various nucleophiles |

Biological Research Applications

Enzyme-Catalyzed Reactions

In biochemical assays, this compound serves as a substrate for studying enzyme kinetics and mechanisms. Its structural features allow researchers to investigate enzyme specificity and activity.

Potential Therapeutic Agent Precursor

The compound is explored as a precursor for synthesizing potential therapeutic agents targeting specific biological pathways. Its derivatives have shown promise in pharmacological studies.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the synthesis of dyes and fragrances due to its aromatic characteristics. Its unique functional groups enhance the properties of the final products.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for developing new anticancer therapies.

- Enzyme Inhibition Studies : A study involving this compound as a substrate revealed insights into the inhibition mechanisms of specific enzymes involved in metabolic pathways. The findings contribute to understanding drug design targeting these enzymes.

作用機序

The mechanism of action of 4-chloro-3,5-dimethoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and studied. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Structurally analogous benzaldehyde derivatives differ in substituents, functional groups, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physical Properties

Key Comparative Insights

Substituent Effects on Bioactivity: The chloro group in this compound enhances lipophilicity and antimicrobial potency compared to non-halogenated analogs like syringaldehyde . Syringaldehyde’s hydroxyl group increases polarity, favoring applications in radioprotection and antioxidant research .

Functional Group Influence :

- The aldehyde group enables nucleophilic addition reactions, making this compound a versatile synthetic intermediate (e.g., in Schiff base formation with amines) .

- 4-Chloro-3,5-dimethoxybenzoic acid , with a carboxylic acid group, exhibits higher acidity and is used to generate acid chlorides for coupling reactions .

Natural vs. Synthetic Origins :

- This compound and syringaldehyde are naturally occurring, whereas 4-chloro-3,5-dinitrobenzaldehyde is synthetic. Natural derivatives are prioritized in drug discovery due to lower toxicity profiles .

The methyl groups in 4-hydroxy-3,5-dimethylbenzaldehyde reduce steric hindrance compared to methoxy groups, altering electronic properties and solubility .

生物活性

4-Chloro-3,5-dimethoxybenzaldehyde (CHClO) is an aromatic compound characterized by a chlorinated benzaldehyde structure with two methoxy groups. Its unique chemical structure enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and biological research. This article reviews the biological activities of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight : Approximately 202.64 g/mol

- Structure : Contains a benzene ring substituted with a formyl group (-CHO) and two methoxy groups (-OCH₃) at the 3 and 5 positions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 202.64 g/mol |

| Functional Groups | Aldehyde, Methoxy |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy that suggests potential as an antimicrobial agent. The presence of methoxy groups is believed to enhance its bioactivity through improved solubility and interaction with biological targets.

Anticancer Properties

In addition to its antimicrobial effects, derivatives of this compound have been explored for their anticancer properties. Studies have shown that these derivatives can inhibit tumor cell proliferation in vitro. The mechanism is thought to involve the modulation of specific signaling pathways associated with cancer cell growth.

The mechanism of action for this compound varies depending on its application:

- In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored.

- In medicinal chemistry contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls.

- Anticancer Activity : Research involving human cancer cell lines demonstrated that treatment with derivatives of this compound resulted in reduced cell viability and induced apoptosis.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Inhibits tumor cell proliferation |

| Mechanism | Modulates enzyme activity; interacts with receptors |

Synthesis Methods

This compound can be synthesized using various methods that allow for efficient laboratory production. Common methods include:

- Refluxing chlorinated phenols with methanol in the presence of acid catalysts.

- Oxidation of corresponding alcohols or other aldehydes.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3,5-dimethoxybenzaldehyde, and how can reaction conditions be adjusted to maximize yield?

Methodological Answer: A general approach involves halogenation and methoxylation of benzaldehyde derivatives. For example, substituted benzaldehydes can be synthesized by refluxing precursors (e.g., 4-amino-triazoles) with substituted aldehydes in absolute ethanol under acidic conditions (glacial acetic acid) . Key parameters include:

- Reaction time: Extended reflux (~4 hours) ensures complete substitution.

- Solvent choice: Absolute ethanol minimizes side reactions.

- Purification: Post-reaction solvent evaporation under reduced pressure followed by filtration yields solid products.

- Yield optimization: Adjusting molar ratios of reactants and catalyst (e.g., acetic acid) improves efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- GC-MS: Use DB-5 or HP-5 MS columns with temperature programming (e.g., 50°C to 250°C at 10°C/min) to resolve peaks and confirm molecular ion ([M]+) .

- NMR: Analyze methoxy (δ ~3.8 ppm) and aldehyde (δ ~10 ppm) proton signals.

- Elemental analysis: Verify Cl and O content to confirm substitution.

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature: Store at 2–8°C to prevent aldehyde oxidation.

- Light sensitivity: Protect from UV exposure using amber glass vials.

- Moisture control: Use desiccants in sealed containers to avoid hydrolysis.

- Degradation monitoring: Periodic GC-MS analysis detects decomposition products (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. How do electronic effects of chloro and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Methodological Answer: The electron-withdrawing chloro group activates the ring for electrophilic attack at the para position, while methoxy groups (electron-donating) direct substitution to meta positions. Computational studies (DFT) can model charge distribution:

- Hammett constants: σ⁺ values for -Cl (+0.11) and -OCH₃ (-0.27) predict regioselectivity.

- Reaction kinetics: Monitor intermediates via stopped-flow spectroscopy to validate mechanistic pathways .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) for this compound?

Methodological Answer: Discrepancies arise from measurement techniques or impurities:

- Boiling point validation: Use differential scanning calorimetry (DSC) under standardized pressure (e.g., 0.019 bar) to compare with literature values .

- Purity reassessment: Cross-validate via GC-MS and elemental analysis.

- Reference standards: Calibrate instruments using certified reference materials (CRMs) from NIST or analogous databases .

Q. What strategies enable the use of this compound as a precursor in pharmaceutical intermediate synthesis?

Methodological Answer:

- Schiff base formation: React with amines (e.g., 4-amino-triazoles) to generate bioactive heterocycles .

- Cross-coupling reactions: Employ Pd-catalyzed Suzuki-Miyaura reactions with boronic acids to introduce aryl groups.

- Reductive amination: Convert the aldehyde to secondary amines for drug candidate libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。